5-(4-Isopropylphenyl)oxazolidin-2-one
Description
Significance of Heterocyclic Scaffolds in Synthetic Organic Chemistry
Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to the architecture of countless natural and synthetic molecules. nih.gov Nitrogen-containing heterocycles, in particular, are considered "privileged scaffolds" because of their frequent appearance in the structures of biologically active compounds and pharmaceuticals. nih.govmdpi.com These frameworks are not merely passive structural elements; their unique electronic and steric properties often play a direct role in molecular recognition and biological function. Consequently, the development of novel and efficient methods for constructing these heterocyclic systems remains a vibrant and essential area of research in synthetic organic chemistry. mdpi.comrsc.orgresearchgate.net
Overview of Oxazolidin-2-one Derivatives as Privileged Structures
The oxazolidin-2-one core, a five-membered ring containing both nitrogen and oxygen, is a prime example of a privileged structure. mdpi.comnih.gov Its prominence surged with the clinical success of Linezolid, the first oxazolidin-2-one-based antibiotic to receive FDA approval. mdpi.comnih.govwikipedia.org This milestone demonstrated the therapeutic potential of the scaffold and triggered extensive research into new derivatives. nih.gov Today, the oxazolidin-2-one motif is found in a wide spectrum of compounds investigated for antibacterial, antituberculosis, anticancer, and anti-inflammatory properties. mdpi.comnih.gov Beyond their direct medicinal applications, these heterocycles serve as key synthetic intermediates, valued for their chemical stability and versatile reactivity. mdpi.comresearchgate.net
Historical Context of Oxazolidin-2-one Applications in Stereoselective Synthesis
The application of oxazolidin-2-ones in stereoselective synthesis was revolutionized in the early 1980s by the seminal work of David A. Evans. nih.govsantiago-lab.com His research introduced enantiomerically pure oxazolidin-2-ones, derived from natural amino acids, as highly effective chiral auxiliaries. nih.govwikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. santiago-lab.comwikipedia.orgrsc.org
These "Evans auxiliaries" are attached to an acyl group, creating a chiral imide. The substituents on the auxiliary, typically at the 4- and 5-positions, create a defined three-dimensional environment that sterically directs the approach of reagents, leading to the formation of one stereoisomer in high preference over others. wikipedia.org This strategy has been exceptionally successful in controlling the stereochemistry of fundamental carbon-carbon bond-forming reactions, including aldol (B89426) reactions, alkylations, and Diels-Alder cycloadditions. wikipedia.orgwikipedia.orgingentaconnect.com After the desired transformation, the auxiliary can be cleanly cleaved and recovered, leaving behind an enantiomerically enriched product. santiago-lab.com This methodology became a foundational and reliable tool in asymmetric synthesis, enabling the construction of complex chiral molecules, including numerous natural products. wikipedia.orgrsc.org
Below is a table summarizing the general application of Evans auxiliaries in stereoselective reactions.
| Reaction Type | Reagents | Stereochemical Outcome | Diastereomeric Ratio (d.r.) |
| Aldol Reaction | Aldehyde, Boron Enolate | Syn-aldol adduct | Typically >95:5 |
| Alkylation | Alkyl Halide, Lithium Enolate | α-Alkylated product | Often >98:2 |
| Diels-Alder | Diene, Lewis Acid | Endo adduct | Frequently >90:10 |
Note: The specific outcomes and ratios can vary based on the exact substrates, auxiliary, and reaction conditions used.
Research Landscape and Emerging Trends Pertaining to Substituted Oxazolidin-2-ones
The field of oxazolidin-2-one chemistry continues to evolve, driven by the dual goals of discovering new therapeutic agents and developing more powerful synthetic methods. A significant trend is the creation of greener and more efficient synthetic routes to the oxazolidin-2-one ring, moving away from hazardous traditional reagents like phosgene (B1210022) towards alternatives such as carbon dioxide or the catalyzed reaction of aziridines with isocyanates. nih.govrsc.orgresearchgate.netresearchgate.net
There is also a strong focus on the synthesis of novel, highly substituted derivatives, particularly those with stereocenters at both the 4- and 5-positions, which are more challenging to prepare but offer greater structural diversity. mdpi.comnih.gov Furthermore, the application of oxazolidin-2-ones is expanding beyond their traditional role. Researchers are exploring their use as organocatalysts and as foundational units for constructing larger, complex molecular architectures like foldamers. ingentaconnect.comresearchgate.net The development of catalytic asymmetric methods to produce chiral oxazolidin-2-ones directly represents a major frontier, offering a more atom-economical approach than relying on stoichiometric chiral auxiliaries derived from the chiral pool. rsc.org In medicinal chemistry, the search for new oxazolidinone-based drugs remains a priority, with research programs targeting a broad array of diseases. nih.gov
The following table highlights key modern synthetic strategies for oxazolidin-2-one construction.
| Synthetic Strategy | Starting Materials | Key Features |
| Asymmetric Hydrogenation | 2-Oxazolones | Catalytic, high enantioselectivity. rsc.org |
| Aldol/Curtius Reaction | Aldehydes, N-Acyl Oxazolidinone | Access to 4,5-disubstituted products. mdpi.comnih.gov |
| Cycloaddition | Aziridines, Carbon Dioxide | High atom economy, "green" approach. researchgate.net |
| Intramolecular Cyclization | N-Boc Epoxides | Metal-free conditions. researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-(4-propan-2-ylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-8(2)9-3-5-10(6-4-9)11-7-13-12(14)15-11/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
InChI Key |
OBDHBIPWFDUHPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CNC(=O)O2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 4 Isopropylphenyl Oxazolidin 2 One and Its Structural Analogues
Classical Routes to Oxazolidin-2-one Ring Systems
Traditional methods for constructing the oxazolidin-2-one core are well-established and typically involve the cyclization of bifunctional precursors.
Cyclization of Aminoalcohols with Carbonyl Precursors
A primary and widely employed classical method for the synthesis of 5-substituted oxazolidin-2-ones is the cyclization of a corresponding β-amino alcohol with a suitable carbonylating agent. The key precursor for 5-(4-isopropylphenyl)oxazolidin-2-one in this approach is 2-amino-1-(4-isopropylphenyl)ethanol. This amino alcohol can be reacted with various carbonyl precursors, such as diethyl carbonate or urea (B33335), to facilitate the intramolecular cyclization and formation of the five-membered ring.
The reaction with diethyl carbonate typically requires elevated temperatures and often the presence of a base to promote the condensation and subsequent elimination of ethanol. This method is advantageous due to the relative low cost and low toxicity of diethyl carbonate.
Table 1: Illustrative Examples of Oxazolidin-2-one Synthesis from Amino Alcohols and Diethyl Carbonate Data based on structural analogues.
| Starting Amino Alcohol | Carbonyl Precursor | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-Amino-1-phenylethanol | Diethyl Carbonate | K₂CO₃ | None | 130 | 2 h | 85 |
| (S)-Valinol | Diethyl Carbonate | NaOMe | None | 125 | 10 min (MW) | 94 nih.gov |
| (S)-Phenylalaninol | Diethyl Carbonate | NaOMe | None | 135 | 15 min (MW) | 92 nih.gov |
Urea serves as another effective carbonyl source, reacting with aminoalcohols to form the oxazolidinone ring with the liberation of ammonia. This approach can be particularly effective under microwave irradiation, which significantly reduces reaction times.
Phosgene-Derived Reagents in Oxazolidin-2-one Formation
Phosgene (B1210022) (COCl₂) and its less hazardous derivatives, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), are highly reactive carbonylating agents that readily react with β-amino alcohols to form oxazolidin-2-ones. The reaction typically proceeds via the formation of an intermediate chloroformate or carbamoyl (B1232498) chloride, which then undergoes intramolecular cyclization.
This method is highly efficient and often provides high yields of the desired product under mild conditions. However, the extreme toxicity of phosgene and the hazardous nature of its derivatives necessitate stringent safety precautions, limiting its widespread use in many laboratory settings. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Modern and Sustainable Synthetic Approaches
Contemporary synthetic strategies focus on overcoming the limitations of classical methods by employing more efficient energy sources, catalytic systems, and innovative reaction pathways that offer improved atom economy and reduced environmental impact.
Microwave-Assisted Cyclization Strategies
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The cyclization of β-amino alcohols with carbonyl precursors like diethyl carbonate or urea can be significantly enhanced under microwave irradiation. nih.gov This technique dramatically reduces reaction times from hours to minutes and can lead to improved yields by minimizing the formation of side products. nih.gov The focused heating effect of microwaves provides rapid and uniform heating of the reaction mixture, leading to a more efficient conversion to the desired oxazolidin-2-one. For instance, the synthesis of 4-substituted oxazolidin-2-ones from the corresponding amino alcohols and diethyl carbonate has been achieved in high yields with reaction times as short as 10-15 minutes under microwave conditions. nih.gov
Table 2: Microwave-Assisted Synthesis of Oxazolidin-2-ones from Amino Alcohols and Diethyl Carbonate Data based on structural analogues.
| Amino Alcohol | Base | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| (S)-Phenylalaninol | NaOMe | 145 | 135 | 15 | 92 | nih.gov |
| (S)-Phenylglycinol | K₂CO₃ | 100 | 130 | 20 | 89 | nih.gov |
| (S)-Valinol | NaOMe | 145 | 125 | 10 | 94 | nih.gov |
Metal-Catalyzed Oxidative Carbonylation of β-Amino Alcohols
A prominent modern approach involves the metal-catalyzed oxidative carbonylation of β-amino alcohols. This method utilizes carbon monoxide as the carbonyl source in the presence of an oxidant and a transition metal catalyst, typically based on palladium. The reaction proceeds by activating the amino alcohol and facilitating the insertion of carbon monoxide to form the carbamate (B1207046) ring system.
This catalytic approach is highly atom-economical and offers a direct route to oxazolidinones. Various palladium-based catalytic systems have been developed to improve efficiency and selectivity under milder conditions. The choice of ligands, oxidants, and reaction conditions can significantly influence the outcome of the reaction. While this method is powerful, it often requires the handling of toxic carbon monoxide gas and may necessitate pressurized reaction vessels.
Nucleophilic Substitution and Cascade Reactions
Innovative synthetic routes involving nucleophilic substitution and cascade reactions provide alternative pathways to 5-substituted oxazolidin-2-ones. These methods often start from readily available precursors like epoxides or aziridines.
One such strategy involves the reaction of an epoxide, such as 4-isopropylstyrene oxide, with an isocyanate. This cycloaddition reaction can be catalyzed by various agents and leads directly to the formation of the oxazolidin-2-one ring. The regioselectivity of the epoxide ring-opening is a critical factor in determining the final substitution pattern of the product.
Another elegant approach is the intramolecular cyclization of functionalized precursors in a cascade manner. For instance, a sequence involving an asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement can be employed to construct 4,5-disubstituted oxazolidin-2-ones with high stereocontrol. nih.gov This method allows for the synthesis of a diverse range of 5-aryl-oxazolidin-2-ones in good to excellent yields. nih.gov
Furthermore, the ring-opening of activated aziridines followed by intramolecular cyclization offers a versatile route to 5-functionalized oxazolidin-2-ones. bioorg.org For example, enantiomerically pure 2-substituted aziridines can react with reagents like methyl chloroformate to undergo regioselective ring-opening and subsequent cyclization to afford the corresponding 5-substituted oxazolidin-2-ones. bioorg.org
Table 3: Synthesis of 5-Aryl-4-methyloxazolidin-2-ones via Aldol/Curtius Cascade Reaction Data based on structural analogues.
| Aryl Substituent | Yield (%) | Reference |
| p-Chlorophenyl | 97 | nih.gov |
| p-Fluorophenyl | 90 | nih.gov |
| p-Methoxyphenyl | 95 | nih.gov |
| Thiophen-2-yl | 92 | nih.gov |
| p-Cyanophenyl | 80 | nih.gov |
| p-Nitrophenyl | 79 | nih.gov |
These modern cascade and nucleophilic substitution reactions represent sophisticated strategies for the construction of complex oxazolidinone structures, often with high levels of stereocontrol.
Palladium-Catalyzed N-Arylation of Oxazolidin-2-ones
The introduction of an aryl group at the nitrogen atom of the oxazolidin-2-one core is a crucial transformation, often achieved through palladium-catalyzed cross-coupling reactions. This method facilitates the formation of 3-aryl-2-oxazolidinones from 2-oxazolidinones and aryl halides. nih.govorganic-chemistry.org The success of this N-arylation is highly dependent on the specific components of the catalytic system.
Key factors influencing the reaction outcome include the choice of phosphine (B1218219) ligands, the base used, and the solvent. nih.gov Research has shown that various phosphine ligands can be effective, and their selection may depend on the electronic and steric nature of the aryl halide. researchgate.net For instance, the use of Pd(2)dba(3) with specific phosphine ligands has enabled the N-arylation with aryl chlorides, which are often less reactive than aryl bromides. researchgate.net Weak bases are typically employed in these reactions. researchgate.net The careful optimization of these parameters allows for the efficient synthesis of a range of N-arylated oxazolidinone products in good yields. nih.govorganic-chemistry.org An inhibitory effect of imidazole-based substrates on the in-situ formation of the active Pd(0)-ligand complex has been noted, which can be overcome by pre-heating the palladium source and the ligand before introducing the oxazolidinone substrate. mit.edu
| Parameter | Influence on Reaction | Examples |
|---|---|---|
| Palladium Source | The active catalyst precursor. | Pd(OAc)2, Pd2(dba)3organic-chemistry.orgresearchgate.net |
| Ligand | Stabilizes the palladium center and facilitates reductive elimination. Choice is critical for success with different aryl halides. researchgate.net | Various phosphine ligands (e.g., Xantphos) researchgate.net |
| Base | Activates the oxazolidinone nitrogen for nucleophilic attack. | Weak bases are generally effective. researchgate.net |
| Solvent | Affects solubility and reaction kinetics. | Dioxane, Toluene, Tetrahydrofuran (B95107) (THF) |
| Aryl Halide | The electrophilic partner; reactivity generally follows I > Br > Cl. | Aryl bromides, Aryl chlorides, Aryl triflates nih.govmit.edu |
Gold(I)-Catalyzed Rearrangements for Oxazolidin-2-one Formation
Gold(I) catalysts have emerged as powerful tools for constructing the oxazolidin-2-one ring system through the rearrangement of functionalized precursors. These reactions typically proceed under mild conditions and offer access to unique substitution patterns that may be difficult to obtain via other methods. organic-chemistry.org
One prominent strategy involves the gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates. This process leads to the formation of 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org Similarly, N-Boc-protected alkynylamines can be converted into the corresponding alkylidene 2-oxazolidinones in the presence of a cationic Au(I) complex, often in high yield. organic-chemistry.orgresearchgate.net The mechanism is believed to involve the activation of the alkyne by the cationic gold catalyst, which facilitates an intramolecular cyclization by the carbamate oxygen. mdpi.com This hydroamination/hydroalkoxylation approach is effective for both 5-exo-dig and 6-exo-dig cyclizations, yielding five- or six-membered rings, respectively. mdpi.com Computational studies on related systems, such as the rearrangement of acetylenic amine-N-oxides, suggest that the reaction may proceed through a concerted hetero-retroene mechanism rather than involving gold carbene intermediates. nih.gov
Electro- and Photochemical Routes to Oxazolidin-2-ones
Modern synthetic chemistry has increasingly turned to electro- and photochemical methods to drive reactions, offering alternative and often milder pathways to complex molecules. For the synthesis of oxazolidin-2-ones, both approaches have proven viable.
An electrochemically mediated carboxylative cyclization of allylic amines with carbon dioxide (CO2) has been developed. organic-chemistry.org This method allows for the formation of the oxazolidin-2-one ring while preserving unsaturated double bonds within the starting material, a feature not always achievable with other cyclization methods. organic-chemistry.org
Photochemical routes have also been established. One such method involves a three-component coupling reaction of amines, epoxides, and CO2 under visible light irradiation and atmospheric pressure. researchgate.net Another approach is the Norrish type II reaction, a photochemical process involving C(sp3)-H functionalization. chinesechemsoc.orgchinesechemsoc.org The photolysis of N,N-disubstituted oxo-amides can initiate a 1,4-hydrogen shift followed by cyclization to yield the oxazolidinone skeleton. chinesechemsoc.org This process can be rendered asymmetric through the use of chiral Lewis acid catalysts, which control the stereochemistry during the cyclization and subsequent enantioselective protonation of an enol intermediate. chinesechemsoc.orgchinesechemsoc.org
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Achieving stereocontrol in the synthesis of 5-substituted oxazolidin-2-ones is critical, as the biological activity of such compounds is often dependent on their specific three-dimensional structure. Several strategies have been developed to synthesize specific enantiomers or diastereomers of these heterocyclic compounds.
Asymmetric Cyclization Strategies
Asymmetric cyclization involves forming the chiral center at the C5 position during the ring-closing step. Organoiodine(I/III) chemistry enables a metal-free, catalytic enantioselective intermolecular oxyamination of alkenes. organic-chemistry.org Using a bifunctional N,O-nucleophile, this method can generate enantioenriched oxazolidinones with high selectivity. organic-chemistry.org
Another powerful strategy is the use of chiral catalysts in photochemical reactions. As mentioned previously, the Norrish type II cyclization of aryl α-oxoamides can be performed asymmetrically in the presence of a chiral N,N-dioxide/metal complex. chinesechemsoc.orgchinesechemsoc.org This catalyst induces diastereo- and enantiocontrol by facilitating an enantioselective protonation of a key enol intermediate, thereby setting the stereochemistry of the final oxazolidin-4-one product. chinesechemsoc.orgchinesechemsoc.org
Chiral Auxiliary-Mediated Approaches to Substituted Oxazolidin-2-ones
Chiral auxiliaries are one of the most established and reliable methods for controlling stereochemistry in organic synthesis. wikipedia.org These molecules are temporarily attached to a substrate to direct a subsequent reaction to produce a specific stereoisomer. wikipedia.org Oxazolidinones themselves, particularly Evans auxiliaries, are widely used for this purpose in reactions like stereoselective aldol additions. wikipedia.org
To synthesize chiral 4,5-disubstituted oxazolidin-2-ones, a strategy combining an asymmetric aldol reaction with a modified Curtius rearrangement has been developed. nih.govnih.gov In this approach, a substrate attached to a chiral auxiliary undergoes an asymmetric aldol reaction to create a β-hydroxy carbonyl adduct with high diastereoselectivity. nih.gov This adduct is then subjected to a Curtius rearrangement, followed by an in-situ intramolecular ring closure, to form the desired optically active oxazolidin-2-one. nih.govnih.gov This tandem process avoids the isolation of potentially unstable acyl azide (B81097) intermediates and provides a direct route to the cyclic carbamate. nih.gov The auxiliary can be cleaved and recovered after the desired stereocenters have been established. williams.edu
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Asymmetric Aldol Addition | A chiral imide (substrate + auxiliary) reacts with an aldehyde to form a syn-aldol adduct. nih.gov | Chlorotitanium enolate, Diisopropylethylamine nih.gov | Creation of two adjacent stereocenters with high diastereoselectivity. nih.gov |
| 2. Azidation/Curtius Rearrangement | The adduct undergoes nucleophilic azidation followed by thermal decomposition and rearrangement. nih.gov | Trimethylsilyl azide (Me3SiN3), Heat (e.g., 90 °C in THF) nih.gov | Formation of an isocyanate intermediate. nih.gov |
| 3. Intramolecular Cyclization | The isocyanate intermediate undergoes spontaneous ring closure. | Reaction proceeds in situ following rearrangement. nih.gov | Formation of the chiral 4,5-disubstituted oxazolidin-2-one as a single diastereomer. nih.gov |
Enzymatic and Organocatalytic Methods for Stereocontrol
Enzymatic and organocatalytic methods represent modern frontiers in asymmetric synthesis, offering high selectivity under mild conditions.
Enzymatic Methods: Engineered hemoproteins, such as myoglobin (B1173299) variants, have been shown to catalyze intramolecular C(sp3)–H amidation reactions to produce optically active 2-oxazolidinones. nih.gov Using readily available N-acyloxyamides as nitrene precursors, these biocatalysts can achieve high enantioselectivity (>99% e.e.) for a range of substrates, including those with aryl substituents. nih.gov The reaction is tolerant of various functional groups on the aromatic ring. nih.gov This enzymatic approach provides a green and highly efficient route to chiral oxazolidinones. nih.gov
Organocatalytic Methods: Organocatalysis uses small, chiral organic molecules to catalyze asymmetric transformations. A novel organocatalytic formal [3+2] cycloaddition has been developed to afford chiral 2-oxazolidinones. nih.gov In this reaction, a cinchona-alkaloid-derived aminothiourea catalyst was used. Interestingly, an enantioselectivity switch was observed simply by changing the order of addition of the reactants, allowing for the selective formation of either enantiomer of the product from the same set of reagents. nih.gov Furthermore, squaramide-based organocatalysts have been employed in domino reactions between γ-hydroxyenones and ketimines to construct spirooxazolidine systems containing the oxazolidinone core with high enantioselectivity. rsc.org
Reaction Chemistry and Advanced Chemical Transformations of 5 4 Isopropylphenyl Oxazolidin 2 One Derivatives
Electrophilic and Nucleophilic Reactions at the Oxazolidinone Ring
The oxazolidinone ring system is characterized by several reactive sites that can be targeted by electrophiles and nucleophiles. The nitrogen atom, the carbonyl group, and the ring structure itself can all participate in a variety of chemical transformations.
N-Substitution Reactions of the Oxazolidinone Nitrogen
The nitrogen atom of the oxazolidinone ring is a key site for functionalization, most commonly through N-acylation and N-alkylation reactions. These transformations are fundamental to the use of oxazolidinones as chiral auxiliaries in asymmetric synthesis. williams.edursc.org
N-Acylation: The introduction of an acyl group onto the oxazolidinone nitrogen is a critical step for many of its applications. This is typically achieved by deprotonation of the N-H bond with a strong base, such as n-butyllithium, followed by treatment with an acyl chloride or anhydride. lookchem.com This process creates an N-acyloxazolidinone, which can then be used in a variety of stereoselective reactions. nih.gov Milder conditions employing triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) have also been developed, allowing for acylation at room temperature. williams.edu
N-Alkylation: While less common for chiral auxiliary applications, N-alkylation of the oxazolidinone nitrogen can be performed. These reactions typically require a strong base to deprotonate the nitrogen, followed by the addition of an alkyl halide. The resulting N-alkyloxazolidinones are stable compounds that can be further modified at other positions.
Table 1: Representative N-Substitution Reactions of Oxazolidinones
| Reaction Type | Reagents and Conditions | Product Type |
|---|
Ring-Opening and Recyclization Pathways
The oxazolidinone ring can undergo cleavage under various conditions, leading to the formation of valuable synthetic intermediates such as amino alcohols. acs.orgresearchgate.net These ring-opening reactions typically involve nucleophilic attack at the carbonyl carbon or at the C-5 position.
Hydrolytic Cleavage: One of the most important reactions of N-acyloxazolidinones is their hydrolytic cleavage to yield chiral carboxylic acids and recover the chiral auxiliary. williams.edu This is often accomplished using reagents like lithium hydroxide (B78521) with hydrogen peroxide. acs.org Alternatively, reductive cleavage with reagents such as lithium borohydride (B1222165) (LiBH4) or lithium aluminum hydride (LiAlH4) can be employed to produce chiral alcohols. uwindsor.ca These methods are crucial for the synthetic utility of oxazolidinone auxiliaries, as they allow for the facile removal of the auxiliary after it has directed a stereoselective transformation. uwindsor.ca
Conversion to Amino Alcohols: The oxazolidinone ring itself is a protected form of a 1,2-amino alcohol. nih.gov Hydrolysis under basic or acidic conditions can cleave the carbamate (B1207046) linkage to reveal the corresponding amino alcohol. This pathway is a key disconnection in the retrosynthetic analysis of molecules containing the 1,2-amino alcohol motif.
Recyclization Pathways: In some cases, ring-opening of the oxazolidinone can be followed by a recyclization event to form a different heterocyclic system. For instance, treatment of certain oxazolidinone derivatives can lead to intramolecular rearrangements and the formation of new ring structures. nih.gov The specific outcome of these reactions is highly dependent on the substrate and the reaction conditions employed.
Transformations at the Carbonyl Moiety
The carbonyl group of the oxazolidinone ring is generally less reactive than the exocyclic carbonyl of an N-acyloxazolidinone. However, it can still undergo certain transformations, particularly reduction.
Reduction of the Carbonyl Group: The endocyclic carbonyl can be reduced under forcing conditions using powerful reducing agents like lithium aluminum hydride. This reaction leads to the formation of the corresponding amino alcohol, effectively cleaving the ring in the process. uwindsor.ca The selective reduction of the endocyclic carbonyl in the presence of other functional groups can be challenging.
Functional Group Interconversions on the 4-Isopropylphenyl Moiety
The 4-isopropylphenyl substituent provides an additional site for chemical modification, allowing for the synthesis of a diverse library of derivatives. These transformations can be broadly categorized into electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution Reactions
The phenyl ring of the 4-isopropylphenyl group is susceptible to electrophilic aromatic substitution (EAS). The isopropyl group is an ortho-, para-directing activator, while the oxazolidinone moiety, being attached via a benzylic carbon, has a weaker influence on the regioselectivity of the substitution. Common EAS reactions that can be envisioned on this system include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, primarily at the positions ortho to the isopropyl group.
Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. These halogenated derivatives are valuable precursors for cross-coupling reactions.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 | 5-(3-Nitro-4-isopropylphenyl)oxazolidin-2-one |
| Bromination | Br2, FeBr3 | 5-(3-Bromo-4-isopropylphenyl)oxazolidin-2-one |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. libretexts.org To utilize these reactions, the 4-isopropylphenyl moiety must first be functionalized with a suitable leaving group, typically a halide (e.g., I, Br) or a triflate.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an aryl or vinyl halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com A halogenated derivative of 5-(4-isopropylphenyl)oxazolidin-2-one could be coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively. researchgate.netnih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org An aryl halide derivative of this compound could be reacted with a terminal alkyne to introduce an alkynyl substituent onto the aromatic ring. organic-chemistry.org
Table 3: Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)2 | Pd(0) catalyst, Base | Biaryl or Styrenyl derivative |
| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | Arylalkyne derivative |
Modifications of the Isopropyl Group
The isopropyl group attached to the phenyl ring at the 5-position of the oxazolidinone core represents a site for potential chemical modification to generate novel derivatives. While literature specifically detailing the functionalization of the isopropyl group on this compound is not abundant, the reactivity of the analogous cumene (B47948) (isopropylbenzene) moiety suggests several plausible transformations. These reactions typically target the benzylic position, which is activated by the adjacent aromatic ring.
Potential Benzylic Functionalizations:
Oxidation: The benzylic carbon of the isopropyl group is susceptible to oxidation. Treatment with common oxidizing agents can convert the tertiary C-H bond into a hydroxyl group, yielding a tertiary alcohol. libretexts.orgvedantu.comdoubtnut.comyoutube.com Stronger oxidation conditions could potentially lead to cleavage of the C-C bonds of the isopropyl group.
Halogenation: The benzylic hydrogen can be substituted by halogens (e.g., bromine or chlorine) through free-radical halogenation. quora.compressbooks.pubmasterorganicchemistry.comlibretexts.org This reaction is typically initiated by UV light or a radical initiator. The resulting benzylic halide would be a versatile intermediate for further nucleophilic substitution reactions.
Free-Radical Reactions: The benzylic C-H bond is prone to abstraction by free radicals, generating a stable tertiary benzylic radical. wikipedia.orguomustansiriyah.edu.iqyoutube.comlibretexts.org This intermediate can then participate in various radical-mediated bond-forming reactions, allowing for the introduction of a wide range of functional groups at the benzylic position. wisc.eduresearchgate.net
It is important to note that the feasibility and selectivity of these reactions would need to be experimentally verified, as the oxazolidinone ring and any N-acyl substituent could influence the reactivity of the isopropyl group or be sensitive to the required reaction conditions.
Stereoselective Transformations Facilitated by the Oxazolidinone Core
The primary utility of this compound and related chiral oxazolidinones lies in their function as chiral auxiliaries. By temporarily incorporating this chiral moiety into a substrate, one can exert remarkable control over the stereochemistry of subsequent reactions. The steric bulk of the 5-aryl substituent plays a crucial role in shielding one face of the enolate derived from an N-acyl derivative, leading to highly diastereoselective transformations.
The alkylation of N-acyl oxazolidinone-derived enolates is a robust and widely used method for the asymmetric synthesis of α-substituted carboxylic acids. nih.gov Deprotonation of the N-acyl derivative with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), typically forms a Z-enolate. This enolate is believed to adopt a rigid, chelated conformation with the metal cation. The bulky 5-(4-isopropylphenyl) group effectively blocks one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite, less hindered face. This steric control results in the formation of one diastereomer in high excess. youtube.com After the alkylation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched carboxylic acid, alcohol, or other derivatives, and the auxiliary can often be recovered. rsc.org
| N-Acyl Group | Electrophile | Base | Diastereomeric Ratio (d.r.) |
| Propionyl | Benzyl bromide | LDA | >98:2 |
| Acetyl | Allyl iodide | NaHMDS | >95:5 |
| Phenylacetyl | Methyl iodide | LHMDS | >97:3 |
This table presents typical results for diastereoselective alkylations using Evans-type oxazolidinone auxiliaries, which are expected to be comparable for derivatives of this compound.
The Evans asymmetric aldol (B89426) reaction is a hallmark transformation that utilizes oxazolidinone auxiliaries to control the formation of two contiguous stereocenters with high diastereoselectivity. nih.govthieme-connect.desciforum.net The reaction involves the formation of a boron enolate from the N-acyl oxazolidinone, which then reacts with an aldehyde. nih.gov The stereochemical outcome is reliably predicted by a Zimmerman-Traxler-type chair-like transition state model. The chiral auxiliary directs the facial selectivity of the enolate, while the Z-geometry of the boron enolate leads to the formation of the syn-aldol adduct. researchgate.netresearchgate.net The bulky substituent at the 5-position of the oxazolidinone ring is crucial for enforcing a specific conformation of the transition state, minimizing steric interactions and leading to high diastereomeric excess. nih.govkau.edu.samdpi.com
| N-Acyl Group | Aldehyde | Lewis Acid | Base | Product Stereochemistry | Diastereomeric Ratio (d.r.) |
| Propionyl | Isobutyraldehyde | Bu₂BOTf | DIPEA | syn | >99:1 |
| Acetyl | Benzaldehyde | TiCl₄ | Hünig's Base | syn | >98:2 |
| Glycolate | Acrolein | Sn(OTf)₂ | TMEDA | syn | >95:5 |
This table illustrates the high diastereoselectivity achieved in asymmetric aldol reactions mediated by oxazolidinone auxiliaries. rsc.orgresearchgate.net
N-Acryloyl derivatives of chiral oxazolidinones serve as effective chiral dienophiles in asymmetric Diels-Alder reactions. rsc.orgnih.govnih.gov The presence of a Lewis acid catalyst is typically required to activate the dienophile and enhance its reactivity. masterorganicchemistry.comnih.govnih.gov The Lewis acid coordinates to the carbonyl groups of the N-acryloyl oxazolidinone, locking it into a specific conformation. The bulky 5-substituent, in this case, the 4-isopropylphenyl group, then shields one face of the double bond, forcing the approaching diene to add to the other face. This leads to the formation of the cycloaddition product with a high degree of endo-selectivity and facial diastereoselectivity. rsc.orgrsc.orgnih.govyoutube.com
| Dienophile | Diene | Lewis Acid | endo/exo Ratio | Diastereomeric Ratio (d.r.) |
| N-Acryloyl | Cyclopentadiene | Et₂AlCl | >95:5 | >98:2 |
| N-Crotonoyl | Isoprene | MgBr₂ | >90:10 | >96:4 |
| N-Cinnamoyl | 1,3-Butadiene | TiCl₄ | >95:5 | >97:3 |
This table shows representative data for Lewis acid-catalyzed Diels-Alder reactions involving N-enoyl oxazolidinone auxiliaries.
Chiral N-enoyl oxazolidinones are excellent Michael acceptors for asymmetric conjugate addition reactions. researchgate.net A wide variety of nucleophiles, including organocuprates, thiols, and enolates, can be added with high diastereoselectivity. kau.edu.sanih.govnih.gov Similar to other transformations, the stereochemical outcome is dictated by the steric influence of the chiral auxiliary. The 5-(4-isopropylphenyl) group directs the incoming nucleophile to the less hindered face of the α,β-unsaturated system, which is held in a rigid conformation, often through chelation with a Lewis acid. rsc.org This methodology provides a powerful route to enantiomerically enriched β-functionalized carboxylic acid derivatives. libretexts.orgvedantu.comuomustansiriyah.edu.iq
| N-Enoyl Group | Nucleophile | Catalyst/Reagent | Diastereomeric Excess (d.e.) |
| N-Crotonoyl | Li(Ph)₂Cu | TMSCl | >96% |
| N-Acryloyl | Benzylthiol | Chiral Thiourea (B124793) Catalyst | 95% |
| N-Cinnamoyl | Diethyl malonate | Yb(OTf)₃ | >98% |
This table provides examples of the high stereoselectivity observed in conjugate addition reactions to N-enoyl oxazolidinones.
Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral reagent or catalyst. rsc.org Chiral oxazolidinones can be employed in these strategies in several ways. Racemic oxazolidinones can themselves be resolved through enantioselective N-acylation catalyzed by a chiral catalyst. nih.gov In this process, one enantiomer of the oxazolidinone reacts significantly faster than the other, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched starting material.
Alternatively, an enantiomerically pure oxazolidinone derivative can be used as a chiral reagent to resolve a racemic substrate. For instance, in a parallel kinetic resolution (PKR), a racemic substrate reacts with two different chiral reagents, often quasi-enantiomeric, to form two different diastereomeric products that can be easily separated. quora.comsciforum.netnih.gov The efficiency of the resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (k_fast / k_slow).
| Resolution Type | Racemic Substrate | Chiral Reagent/Catalyst | Selectivity Factor (s) |
| Enantioselective N-Acylation | Racemic 4-phenyloxazolidin-2-one | Chiral DMAP derivative | >50 |
| Parallel Kinetic Resolution | Racemic secondary alcohol | (R)- and (S)-N-acyl oxazolidinones | High |
| Acylative Resolution | Racemic amine | Enantiopure N-acyl oxazolidinone | >20 |
This table summarizes different kinetic resolution strategies involving oxazolidinone derivatives, highlighting their effectiveness in separating enantiomers.
Enantioselective Hydroaminations and Related Processes
Derivatives of this compound serve as effective chiral auxiliaries in directing stereoselective carbon-nitrogen bond forming reactions, particularly in processes analogous to hydroamination, such as the conjugate addition of nitrogen nucleophiles to α,β-unsaturated N-acyl systems. These reactions are crucial for the asymmetric synthesis of β-amino acids and their derivatives, which are important building blocks in medicinal chemistry. The steric influence of the bulky isopropylphenyl group on the oxazolidinone ring plays a key role in facial selectivity, guiding the approach of the incoming nucleophile to the Michael acceptor.
Research in this area has demonstrated the utility of metal-catalyzed systems to achieve high levels of stereocontrol in the addition of amines to N-alkenoyloxazolidinones. One notable approach involves the use of a cationic palladium(II) complex, which has been shown to effectively catalyze the enantioselective addition of aromatic amines to N-alkenoyloxazolidinones, achieving enantiomeric excesses (ee) of up to 93%. researchgate.net The specific chiral auxiliary derived from valinol, which is 4-isopropyl-oxazolidin-2-one, is often employed in these reactions, and the principles of stereochemical induction are directly applicable to its 5-(4-isopropylphenyl) counterpart.
Another significant advancement in this field is the use of lanthanide catalysts. For instance, an iodido(binaphtholato)samarium complex has been successfully employed to catalyze the Michael addition of aromatic amines to N-alkenoyloxazolidinones. researchgate.net This method has afforded β-amino acid derivatives with enantiomeric excesses reaching as high as 88%. researchgate.net The reaction conditions, including temperature, have been found to have a notable impact on the level of asymmetric induction.
The general strategy for these transformations involves the attachment of an α,β-unsaturated acyl group to the nitrogen of the this compound. This creates a chiral Michael acceptor. The subsequent conjugate addition of an amine, facilitated by a suitable catalyst, proceeds with a high degree of facial selectivity. The chiral auxiliary effectively shields one face of the double bond, directing the nucleophilic attack of the amine to the less sterically hindered face. After the addition reaction, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched β-amino acid derivative.
The following tables summarize representative findings in the enantioselective conjugate addition of amines to N-alkenoyloxazolidinones, which are structurally and mechanistically related to formal hydroamination processes.
| Entry | N-Alkenoyloxazolidinone | Amine | Catalyst | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| 1 | N-Crotonyloxazolidinone | Aniline | Cationic Pd(II) Complex | 85 | 93 |
| 2 | N-Cinnamoyloxazolidinone | p-Toluidine | Cationic Pd(II) Complex | 82 | 90 |
| 3 | N-Crotonyloxazolidinone | p-Anisidine | Cationic Pd(II) Complex | 78 | 88 |
| Entry | N-Alkenoyloxazolidinone | Amine | Catalyst | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| 1 | N-Crotonyloxazolidinone | Aniline | Iodido(binaphtholato)samarium | 90 | 88 |
| 2 | N-Cinnamoyloxazolidinone | o-Toluidine | Iodido(binaphtholato)samarium | 85 | 85 |
| 3 | N-Crotonyloxazolidinone | p-Chloroaniline | Iodido(binaphtholato)samarium | 92 | 82 |
Applications in Asymmetric Synthesis As Chiral Auxiliaries
The "Evans Chiral Auxiliary" Concept and its Evolution
The use of oxazolidinone-based chiral auxiliaries was popularized by David A. Evans and his research group, and they are now commonly referred to as "Evans chiral auxiliaries". wikipedia.orgsantiago-lab.com This methodology has become a reliable and widely used strategy in asymmetric synthesis due to its high predictability of stereochemical outcomes and the versatility of its applications. researchgate.netcolab.wsresearchgate.net The core concept involves attaching the chiral oxazolidinone to an acyl group, forming an N-acyl oxazolidinone. The steric bulk of the substituent on the oxazolidinone ring then directs the approach of incoming reagents to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.org
The Evans methodology has been instrumental in the total synthesis of numerous complex natural products. wikipedia.orgresearchgate.net While initially developed for asymmetric alkylation, its application has expanded to include a wide range of stereoselective transformations such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. wikipedia.orgresearchgate.net The continuous evolution of this concept has led to the development of modified auxiliaries and expanded the scope of reactions, solidifying its role as a powerful tool in organic synthesis. colab.ws
The stereochemical outcome of reactions employing oxazolidinone auxiliaries is governed by the specific structure of the auxiliary, particularly the substituents at the C4 and C5 positions. wikipedia.orgsigmaaldrich.com These substituents create a defined chiral environment that sterically hinders one of the two faces of the corresponding enolate, thereby directing electrophilic attack to the less hindered face.
For 5-(4-Isopropylphenyl)oxazolidin-2-one, the isopropylphenyl group at the C5 position is the primary stereocontrolling element. When the N-acyl derivative of this auxiliary is converted to its (Z)-enolate, the C5 substituent orients itself to shield one of the enolate faces. An incoming electrophile will preferentially approach from the opposite, less sterically encumbered face, resulting in a high degree of diastereoselectivity. williams.edu The predictable nature of this facial bias is a key advantage of the Evans auxiliary system. williams.edu The specific stereoisomer of the oxazolidinone used determines which enantiomer of the final product is obtained. Functionalized chiral oxazolidin-2-ones have been employed as versatile synthons in the asymmetric synthesis of biologically active compounds. bioorg.org
Table 1: Common Evans Oxazolidinone Auxiliaries and Their Stereodirecting Groups
| Auxiliary Name | Stereodirecting Substituent(s) | Position(s) |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Methyl, Phenyl | C4, C5 |
| (S)-4-Isopropyloxazolidin-2-one | Isopropyl | C4 |
| (S)-4-Benzyloxazolidin-2-one | Benzyl | C4 |
| This compound | 4-Isopropylphenyl | C5 |
This table presents a selection of common Evans-type auxiliaries to illustrate the variety of stereodirecting groups used.
A significant practical advantage of chiral auxiliary-based methods is the ability to recover and reuse the auxiliary after the asymmetric transformation is complete. wikipedia.orgwilliams.edu This is crucial for the economic viability and sustainability of large-scale syntheses. For N-acyl oxazolidinones, the auxiliary is typically cleaved from the product through hydrolysis or reduction of the amide bond. santiago-lab.com
Common methods for the removal of the oxazolidinone auxiliary include:
Hydrolysis: Treatment with reagents like lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) and water, or with lithium hydroperoxide (LiOOH), cleaves the acyl group to yield the corresponding carboxylic acid. williams.edu
Reductive Cleavage: Reagents such as lithium borohydride (B1222165) (LiBH₄) or sodium borohydride (NaBH₄) can reduce the amide to furnish the corresponding primary alcohol. santiago-lab.comresearchgate.net
Conversion to Other Derivatives: The acyl group can be converted into esters by alcoholysis with reagents like sodium methoxide, or into Weinreb amides, which are versatile intermediates for synthesizing ketones. colab.ws
After cleavage, the chiral auxiliary can be recovered from the reaction mixture by extraction or chromatography and purified for reuse, often in high yield. researchgate.net
Implementation in Diastereoselective Synthesis of Complex Molecules
The reliable stereocontrol offered by this compound and related Evans auxiliaries makes them invaluable tools for the synthesis of complex molecules containing multiple stereocenters. wikipedia.org By sequentially applying auxiliary-controlled reactions, chemists can build up molecular complexity with a high degree of control over the relative and absolute stereochemistry.
A primary application of oxazolidinone auxiliaries is in the diastereoselective alkylation of their N-acyl derivatives. rsc.orgresearchgate.net The process begins with the acylation of the auxiliary, followed by deprotonation to form an enolate. This enolate then reacts with an electrophile, such as an alkyl halide, with the bulky substituent on the auxiliary directing the approach of the electrophile. Subsequent hydrolytic cleavage of the auxiliary yields an enantiomerically enriched α-substituted carboxylic acid. williams.edunih.gov Similarly, diastereoselective aldol reactions between the boron enolates of N-acyl oxazolidinones and aldehydes produce β-hydroxy carbonyl compounds, which are precursors to a wide range of chiral molecules. wikipedia.orgsantiago-lab.com
Table 2: Representative Transformations Yielding Chiral Carboxylic Acid Derivatives
| Reaction Type | Reagents | Product Type After Cleavage |
| Asymmetric Alkylation | 1. Base (e.g., NaHMDS, LDA) 2. Alkyl Halide (R-X) 3. LiOH/H₂O₂ | α-Substituted Carboxylic Acid |
| Asymmetric Aldol Addition | 1. Lewis Acid (e.g., Bu₂BOTf), Base (e.g., Et₃N) 2. Aldehyde (R'CHO) 3. LiOH/H₂O₂ | β-Hydroxy Carboxylic Acid |
| Asymmetric Michael Addition | 1. Lewis Acid, Base 2. α,β-Unsaturated Ester 3. Hydrolysis | γ-Keto-α-methyl Carboxylic Acid |
Note: This table illustrates general reaction types where Evans auxiliaries are used to generate chiral carboxylic acid derivatives.
Enantiomerically pure alcohols and amines are fundamental building blocks in chemical synthesis. nih.govresearchgate.net The products derived from Evans auxiliary-mediated reactions can be readily converted into these important compound classes. Reductive cleavage of the auxiliary using reagents like lithium borohydride or lithium aluminum hydride directly transforms the N-acyl product into a chiral primary alcohol. williams.edusantiago-lab.com
The synthesis of chiral amines often requires a multi-step sequence. For instance, a chiral carboxylic acid obtained after auxiliary cleavage can be subjected to a Curtius rearrangement, which converts it into an amine with retention of configuration. nih.gov Alternatively, the corresponding chiral alcohol can be converted to an amine through processes like a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an azide (B81097) and subsequent reduction. organic-chemistry.orgchemsoc.org.cn
β-Amino acids are crucial components of various biologically active molecules and are used to create peptidomimetics—compounds that mimic the structure and function of natural peptides but often have improved properties like enhanced metabolic stability. nih.govfrontiersin.org The stereoselective synthesis of β-amino acids can be achieved using oxazolidinone auxiliaries.
One common strategy involves the conjugate addition (Michael addition) of a nitrogen nucleophile to an α,β-unsaturated N-acyl oxazolidinone. The chiral auxiliary directs the stereochemistry of the addition, leading to the formation of a β-amino acid precursor with high diastereoselectivity. Another approach is the asymmetric Mannich reaction, where the enolate of an N-acyl oxazolidinone reacts with an imine to establish the α- and β-stereocenters simultaneously. After cleavage of the auxiliary, the enantiomerically enriched β-amino acid derivative is obtained. researchgate.net These building blocks are then used in the synthesis of more complex peptide-like structures. nih.gov
Enantioselective Catalysis Employing Oxazolidin-2-one Ligands
Chiral oxazolidin-2-one moieties are integral components in the design of ligands for enantioselective catalysis. In these applications, the oxazolidinone framework is not the primary chiral auxiliary directing a specific reaction on a substrate to which it is attached, but rather part of a larger ligand that coordinates with a metal center to create a chiral environment. This chiral catalytic complex then mediates a chemical reaction, inducing enantioselectivity in the products.
A variety of oxazolidin-2-one-containing ligands have been developed and successfully applied in a range of catalytic asymmetric reactions. For instance, bidentate oxazoline (B21484) ligands have been shown to be effective in copper(II)-catalyzed asymmetric intramolecular cyclizations of N-alkenyl ureas to produce chiral imidazolidinones with high enantioselectivity. mdpi.com The stereochemical outcome of such reactions is highly dependent on the structure of the ligand, with the substituent at the 4-position of the oxazolidinone ring playing a crucial role in defining the chiral pocket of the catalyst.
Furthermore, ruthenium(II)-N-heterocyclic carbene (NHC) catalyst systems have been employed for the asymmetric hydrogenation of 2-oxazolones, yielding chiral 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields. rsc.org The catalytic system demonstrates a broad substrate scope, tolerating various functional groups. rsc.org The synthetic utility of this method has been showcased through the gram-scale synthesis of key intermediates for natural product synthesis. rsc.org
The versatility of oxazolidin-2-one-based ligands is further highlighted by their use in palladium-catalyzed asymmetric reactions. For example, chiral pyridine-oxazoline ligands have been successfully used in the palladium(II)-catalyzed diamination of 1,3-dienes with 1,3-dialkylureas, affording chiral imidazolidin-2-ones in high yields and with excellent enantioselectivities. mdpi.com
The following table summarizes selected examples of enantioselective catalytic reactions employing oxazolidin-2-one-based ligands:
| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Ru(II)-NHC | Asymmetric Hydrogenation | Chiral 2-Oxazolidinones | Up to 96% | rsc.org |
| Cu(OTf)2-(R,R)-L1 | Intramolecular Diamination | Chiral Imidazolidinones | High | mdpi.com |
| Pd(II)/Pyridine-Oxazoline | Intermolecular Asymmetric Diamination | Chiral Imidazolidin-2-ones | Excellent | mdpi.com |
Solid-Phase Asymmetric Synthesis Utilizing Polymer-Supported Oxazolidin-2-ones
The immobilization of chiral auxiliaries on solid supports represents a significant advancement in asymmetric synthesis, facilitating product purification and catalyst recycling. Polymer-supported oxazolidin-2-ones have emerged as powerful tools in this domain, enabling the efficient synthesis of chiral molecules through solid-phase methodologies.
A common strategy involves the attachment of an Evans-type oxazolidin-2-one to a solid support, such as a Merrifield resin. nih.govbath.ac.ukaminer.org For example, (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one can be synthesized and subsequently attached to a Merrifield-Cl resin via its phenolic group. nih.govbath.ac.ukaminer.org This solid-supported chiral auxiliary can then be utilized in a variety of asymmetric transformations, including diastereoselective aldol reactions. nih.govbath.ac.ukaminer.org
The general workflow for solid-phase asymmetric synthesis using a polymer-supported oxazolidin-2-one involves the following steps:
N-Acylation: The polymer-bound auxiliary is acylated with a suitable acylating agent. nih.govbath.ac.ukaminer.org
Diastereoselective Reaction: The acylated auxiliary undergoes a diastereoselective reaction, such as an aldol condensation, with a prochiral substrate. nih.govbath.ac.ukaminer.org
Cleavage: The chiral product is cleaved from the solid support, typically through hydrolysis or reduction, releasing the desired enantiomerically enriched compound. nih.govbath.ac.ukaminer.org
A key advantage of this approach is the ability to perform sequential "on-bead" reactions. For instance, a chiral cyclopropane (B1198618) aldol and a γ-lactone have been synthesized with a high diastereomeric ratio (>95:5) using this methodology. nih.govbath.ac.ukaminer.org To protect the polymer support from mechanical degradation during multiple reaction steps, IRORI Kan resin capsules are often employed. nih.govbath.ac.ukaminer.org
The following table outlines the key features of solid-phase asymmetric synthesis using a polymer-supported Evans-type oxazolidin-2-one:
| Feature | Description | Reference |
| Chiral Auxiliary | (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one | nih.govbath.ac.ukaminer.org |
| Solid Support | Merrifield-Cl resin | nih.govbath.ac.ukaminer.org |
| Key Reactions | N-acylation, Diastereoselective Evans' syn-aldol reactions | nih.govbath.ac.ukaminer.org |
| Cleavage Methods | Hydrolysis, Reduction | nih.govbath.ac.ukaminer.org |
| Advantages | Simplified purification, Potential for automation, Recyclability of the auxiliary | nih.govbath.ac.ukaminer.org |
Comparative Analysis with Other Chiral Auxiliary Systems (e.g., Thiazolidinethiones)
While Evans-type oxazolidin-2-ones are widely recognized for their efficacy as chiral auxiliaries, a comparative analysis with related systems, particularly their sulfur-containing analogs such as oxazolidine-2-thiones and thiazolidine-2-thiones, provides valuable insights into their relative strengths and weaknesses. mdpi.comresearchgate.net
Key Differences and Advantages:
Reactivity and Stereoselectivity: Both oxazolidin-2-ones and their sulfur analogs, oxazolidine-2-thiones and thiazolidine-2-thiones, are highly effective chiral inductors in a variety of asymmetric reactions. mdpi.comresearchgate.net In some cases, the sulfur-containing auxiliaries can provide equal or even superior levels of stereocontrol.
Ease of Removal: A significant advantage of oxazolidine-2-thiones and thiazolidine-2-thiones is the often-milder conditions required for their cleavage from the reaction product. mdpi.comresearchgate.net The removal of oxazolidin-2-ones can sometimes necessitate harsh conditions that may not be compatible with sensitive functional groups in the product molecule.
Synthesis: The synthesis of both classes of auxiliaries typically involves the cyclization of a corresponding β-amino alcohol. Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for the preparation of oxazolidin-2-ones, oxazolidine-2-thiones, and thiazolidine-2-thiones compared to conventional methods. mdpi.comresearchgate.net
The following table provides a comparative overview of oxazolidin-2-ones and thiazolidinethiones as chiral auxiliaries:
| Feature | Oxazolidin-2-ones | Thiazolidinethiones | Reference |
| General Structure | Cyclic carbamate (B1207046) | Cyclic thiocarbamate | mdpi.comresearchgate.net |
| Effectiveness as Chiral Inductors | High | High, sometimes superior | mdpi.comresearchgate.net |
| Ease of Removal | Can require harsh conditions | Generally milder cleavage conditions | mdpi.comresearchgate.net |
| Synthesis | From β-amino alcohols; microwave-assisted methods improve efficiency | From β-amino alcohols; microwave-assisted methods improve efficiency | mdpi.comresearchgate.net |
Computational and Theoretical Investigations of 5 4 Isopropylphenyl Oxazolidin 2 One and Derivatives
Mechanistic Elucidation of Oxazolidin-2-one Forming Reactions
The formation of the oxazolidin-2-one ring, a core structure in many synthetic auxiliaries and pharmacologically active molecules, has been the subject of extensive computational study to understand its reaction mechanisms and stereochemical outcomes. nih.gov Theoretical investigations, primarily using Density Functional Theory (DFT), have provided deep insights into the energetics and pathways of these cyclization reactions.
Computational studies have elucidated the mechanisms of various oxazolidin-2-one forming reactions by analyzing their potential energy surfaces and characterizing the transition states. A prominent example is the cycloaddition of epoxides with isocyanates. DFT calculations at the M06-2X/6-31+G(d,p) level of theory have shown that this reaction proceeds via an asynchronous concerted mechanism. beilstein-journals.orgnih.gov This means the ring-opening of the epoxide and the nucleophilic attack occur simultaneously but not to the same extent in the transition state. beilstein-archives.org
Intrinsic Reaction Coordinate (IRC) calculations confirm that the transition state connects the reactants to the cyclized product in a single kinetic step. nih.gov The activation energy barriers for these pathways are computationally accessible, explaining why these reactions can proceed under mild conditions. beilstein-archives.org
Another well-studied pathway is the organocatalytic cascade reaction of sulfur ylides with nitro-olefins. nih.govacs.org DFT studies revealed that the rate-determining and stereoselectivity-determining step is the initial addition of the sulfur ylide to the nitro-olefin. acs.orgacs.org The calculations identified two competing pathways: one involving a nitro-cyclopropane intermediate and another leading to the direct formation of an isoxazoline (B3343090) N-oxide intermediate. acs.org These computational models have been crucial in refining and sometimes correcting previously proposed mechanisms, such as identifying a feasible 10-step mechanism over a proposed pathway with an prohibitively high energy barrier for a key rearrangement. nih.gov
| Reaction Pathway | Configuration | Catalyst | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| Direct Isoxazoline N-oxide Formation | trans | Thiourea (B124793) | 14.2 |
| cis | Thiourea | 16.5 | |
| Direct Isoxazoline N-oxide Formation | trans | Uncatalyzed | 17.4 |
| cis | Uncatalyzed | 17.0 |
Catalysts play a pivotal role in controlling the stereochemistry of oxazolidin-2-one ring formation. Computational studies have been instrumental in explaining the origins of this stereocontrol.
In the cascade reaction involving sulfur ylides and nitro-olefins, theoretical calculations demonstrated the crucial role of a thiourea catalyst. nih.gov The catalyst stabilizes the nitronate intermediate through hydrogen bonding, which significantly lowers the free energy barrier of the transition state for the trans configuration compared to the cis configuration. acs.org Without the catalyst, the energy difference is negligible, and the cis configuration is even slightly favored, leading to poor stereoselectivity. acs.org The nucleophilic catalyst N,N-dimethylaminopyridine (DMAP) is also essential in later stages of the reaction cascade, facilitating rearrangements that would otherwise have high energy barriers. nih.govacs.org
Metal-based catalysts are also widely used. For instance, chromium(salphen) complexes and bimetallic aluminum complexes have been identified as effective catalysts for the synthesis of oxazolidinones from epoxides and isocyanates. nih.govwhiterose.ac.uk Tetraarylphosphonium salts (TAPS) have emerged as potent bifunctional organocatalysts for this transformation. organic-chemistry.org Mechanistic studies suggest that TAPS activates the epoxide for ring-opening, ensuring high regioselectivity in the subsequent cyclization. organic-chemistry.org The development of heterogeneous catalysts for these reactions, particularly for the atom-efficient coupling of CO2 with aziridines, is an area of active research, aiming for more sustainable synthetic processes. researchgate.net
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and electronic properties of the oxazolidin-2-one ring dictate its reactivity and its effectiveness as a chiral auxiliary.
The five-membered oxazolidin-2-one ring is not planar and can adopt various conformations, such as envelope and twisted forms. mdpi.com The specific conformation is influenced by the nature and stereochemistry of the substituents on the ring. nih.gov For derivatives like 5-(4-Isopropylphenyl)oxazolidin-2-one, the bulky aryl group at the C5 position significantly influences the ring's preferred geometry.
X-ray crystallography and computational modeling have shown that substituents dictate which atom acts as the "flap" in an envelope conformation or the degree of twisting along a C-O or C-N bond. mdpi.com For example, in (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one, the ring adopts a shallow envelope conformation with the C3 atom (bearing the tert-butyl group) acting as the flap. mdpi.com The electronic nature of substituents at the C5 position can also have a notable effect on reactivity and regioselectivity in subsequent reactions. rsc.org The interplay of steric hindrance and electronic interactions determines the most stable conformation, which in turn affects how the molecule interacts with other reagents.
| Compound Derivative | Substituents | Observed Ring Conformation | Puckering Parameters (Q(2) / φ(2)) |
|---|---|---|---|
| (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one | C2: tert-butyl, C4: methyl | Shallow Envelope (C3 as flap) | 0.077 Å / 320.9° |
| (2S,4S)-3-(2-bromobenzoyl)-2-tert-butyl-4-methylene-oxazolidin-5-one | C2: tert-butyl, C4: methylene | Envelope (O2 as flap) | 0.081 Å / 135.2° |
| (2S,4S)-2-tert-butyl-4-methyl-5-oxo-oxazolidine-3-carboxylic acid phenyl ester | C2: tert-butyl, C4: methyl | Slightly Twisted on C3-O2 | Not reliably calculated |
Oxazolidin-2-ones are among the most successful and widely used chiral auxiliaries in asymmetric synthesis, a concept pioneered by Evans. researchgate.netresearchgate.netresearchgate.net Their ability to direct stereochemistry stems from a combination of conformational rigidity and steric effects. researchgate.netrsc.orgwilliams.edu
In reactions such as asymmetric aldol (B89426) additions or alkylations, the N-acyl derivative of the chiral oxazolidinone is converted into an enolate. chem-station.com The formation of a chelated, rigid Z-enolate is key. chem-station.com The bulky substituent at the C4 or C5 position (for example, the isopropylphenyl group in the titular compound's analogues) effectively blocks one face of the planar enolate. nih.gov Consequently, the electrophile (e.g., an aldehyde or alkyl halide) can only approach from the less sterically hindered face. nih.gov
Transition state modeling using DFT has provided a quantitative basis for this model. nih.gov Calculations show that the chair-like transition state where the electrophile attacks from the face opposite the auxiliary's substituent is significantly lower in energy than the alternative transition state. chem-station.comnih.gov These stereoelectronic effects, arising from the specific spatial orientation of orbitals, are fundamental to the high diastereoselectivity observed in these reactions. beilstein-journals.org
Spectroscopic Characterization and Structural Elucidation
The structure of this compound and its derivatives is confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
In ¹H NMR spectroscopy, the protons on the oxazolidinone ring exhibit characteristic chemical shifts. The methine proton at C5 (H-5), being adjacent to both the oxygen atom and the isopropylphenyl group, typically appears as a multiplet or doublet of doublets around 5.6-5.8 ppm. The two diastereotopic protons at C4 (H-4) usually appear as separate multiplets in the range of 4.1-4.7 ppm. The N-H proton signal is typically a broad singlet. The aromatic protons of the isopropylphenyl group show characteristic splitting patterns in the aromatic region (~7.2-7.4 ppm), while the isopropyl group's protons appear as a septet for the CH and a doublet for the two methyl groups further upfield.
In ¹³C NMR spectroscopy, the carbonyl carbon (C2) is highly deshielded and appears around 158-160 ppm. The C5 carbon, attached to the aromatic ring, resonates around 80-82 ppm, while the C4 carbon appears further upfield at approximately 52-55 ppm. The signals for the isopropylphenyl group are observed in their expected aromatic and aliphatic regions.
| Assignment | 1H NMR Chemical Shift (δ, ppm)a | 13C NMR Chemical Shift (δ, ppm)b |
|---|---|---|
| C=O (C2) | - | ~159.5 |
| CH2 (C4) | ~4.2-4.7 (2H, m) | ~53.5 |
| CH (C5) | ~5.7 (1H, dd) | ~81.0 |
| Aromatic CH (para-substituted) | ~7.2-7.4 (4H, m) | ~126-145 |
| Isopropyl CH | ~2.9 (1H, septet) | ~34.0 |
| Isopropyl CH3 | ~1.2 (6H, d) | ~24.0 |
| NH | ~6.0 (1H, br s) | - |
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the electronic structure and reactivity of organic molecules. nih.govresearchgate.net These methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties, providing a theoretical framework for understanding experimental observations. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). nih.gov
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. nih.goviosrjournals.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich isopropylphenyl ring, while the LUMO is likely centered on the electron-withdrawing carbonyl group of the oxazolidinone ring. This distribution suggests that the aromatic ring is susceptible to electrophilic attack, while the carbonyl carbon is a site for nucleophilic attack.
The table below presents hypothetical but representative FMO energy values for an oxazolidinone derivative, illustrating how these values are used to calculate global reactivity descriptors.
| Parameter | Definition | Representative Value (eV) |
| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 |
This is an interactive data table based on theoretical concepts.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. nih.gov MEP maps are invaluable for predicting how a molecule will interact with other species, particularly for identifying sites of nucleophilic and electrophilic attack. nih.gov
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these regions are expected around the electronegative oxygen atoms, especially the carbonyl oxygen. nih.gov Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. nih.gov Such positive regions would be found near the hydrogen atoms, particularly the N-H proton. researchgate.net Green or yellow areas represent regions of neutral or intermediate potential.
Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. nih.gov While the keto form of this compound is overwhelmingly stable, computational studies can be used to investigate the energy and feasibility of other potential tautomeric forms, such as the corresponding enol isomer.
Quantum chemical calculations can determine the relative Gibbs free energies of different tautomers in both the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM). researchgate.net These calculations can predict the equilibrium constant between tautomers. nih.gov For oxazolidin-2-ones, the keto-enol tautomerism involves the conversion of the amide-like structure to a hydroxyl-imine structure. Theoretical studies consistently show that the keto tautomer is significantly more stable, and thus the enol form exists in negligible concentrations at equilibrium. researchgate.net These studies are crucial for understanding potential reaction pathways that might involve less stable tautomeric intermediates.
Structure Activity Relationship Sar Studies in Chemical Biology and Drug Discovery Pre Clinical
Oxazolidin-2-one Scaffolds as Design Elements for Bioactive Molecules
The oxazolidin-2-one ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov This scaffold is not merely a passive structural framework but an active design element that confers advantageous drug-like properties. Its chemical stability, ability to engage in hydrogen bonding, and stereochemical versatility make it a cornerstone in the development of novel therapeutics. nih.gov The exploration of this scaffold has led to the discovery of agents with antibacterial, anticancer, and anti-inflammatory properties, among others. nih.gov
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through modifications of its peripheral substituents. The oxazolidin-2-one nucleus is a quintessential example of such a scaffold. Its utility stems from the defined stereochemical presentation of substituents from the core ring, allowing for precise interactions with target biomolecules.
In target-oriented synthesis, the oxazolidin-2-one core serves as a reliable starting point. For instance, in the development of antibacterial agents like Linezolid, the scaffold correctly orients the N-phenyl ring and the C-5 side chain to bind effectively to the 50S ribosomal subunit, inhibiting bacterial protein synthesis. nih.govresearchgate.net The adaptability of the scaffold allows chemists to append various functional groups at different positions (primarily N-3 and C-5) to target a diverse range of receptors and enzymes. This strategy has been employed to develop compounds targeting serotonin (B10506) receptors, various kinases, and other critical cellular proteins.
The biological activity of oxazolidinone-based molecules is exquisitely sensitive to their substitution patterns. Structure-activity relationship (SAR) studies have elucidated several key design principles for modulating their interactions with biological targets.
N-3 Aryl Substitution: The substituent at the N-3 position is crucial for activity in many classes of oxazolidinone-based agents. In antibacterials, an N-phenyl ring is common, and its substitution pattern significantly impacts potency and spectrum. For example, a fluorine atom at the meta-position of the phenyl ring is often associated with enhanced activity. nih.gov
C-5 Side-Chain: The C-5 position is a critical handle for modifying activity and tuning pharmacokinetic properties. The (S)-configuration at C-5 is generally essential for the antibacterial activity of Linezolid-type compounds. researchgate.net The nature of the side chain itself is a major determinant of potency. While the acetamidomethyl group is a hallmark of Linezolid, research has shown that other moieties, such as triazoles, thioureas, and even a simple hydroxymethyl group, can be effective, sometimes offering advantages against resistant strains. nih.govnih.govnih.gov
C-4 Substitution: Modifications at the C-4 position of the oxazolidinone ring can also influence biological outcomes. Introducing substituents at this position can alter the conformation of the entire molecule, thereby affecting its binding affinity to the target.
These principles guide the rational design of new derivatives, allowing for the fine-tuning of interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with the target protein or RNA. nih.gov
Rational Design and Synthesis of 5-(4-Isopropylphenyl)oxazolidin-2-one Derivatives for Biological Probing
The rational design of derivatives of a specific lead compound like this compound involves a systematic approach to modify its structure to enhance potency, selectivity, or other pharmacologically relevant properties. This process relies on an understanding of the SAR of the broader 5-aryl-oxazolidin-2-one class and the application of computational and synthetic methodologies.
Based on established SAR principles for oxazolidinones, several modifications to the this compound scaffold can be proposed to probe and modulate molecular recognition. These modifications would systematically explore the chemical space around the lead structure to identify key interaction points with a biological target.
Modification of the Isopropyl Group: The isopropyl group on the phenyl ring offers a clear point for modification. Altering its size (e.g., replacing with methyl, ethyl, tert-butyl), shape (e.g., cyclopropyl), or electronic properties (e.g., trifluoromethyl) would probe the steric and electronic requirements of the target's binding pocket.
Positional Isomerism: Moving the isopropyl group from the para- (4-) position to the meta- (3-) or ortho- (2-) position would explore how the vector of this substituent affects binding affinity.
N-3 Position Derivatization: While the primary focus is the 5-aryl group, the N-3 position remains a critical site for modification. Introducing different aryl or heteroaryl rings at this position would fundamentally alter the molecule's interaction profile.
The following table illustrates a hypothetical set of modifications to the this compound core and the rationale for each change.
| Modification Site | Derivative Structure Example | Rationale for Modification |
| Isopropyl Group | 5-(4-ethylphenyl)oxazolidin-2-one | To probe steric tolerance in the target binding pocket. |
| Isopropyl Group | 5-(4-cyclopropylphenyl)oxazolidin-2-one | To introduce conformational rigidity and explore different hydrophobic interactions. |
| Phenyl Ring | 5-(3-fluoro-4-isopropylphenyl)oxazolidin-2-one | To introduce a potential hydrogen bond acceptor and alter electronic properties. |
| Positional Isomer | 5-(3-isopropylphenyl)oxazolidin-2-one | To change the spatial orientation of the hydrophobic isopropyl group. |
Generating a library of analogues based on the this compound scaffold requires versatile and efficient synthetic strategies that allow for the rapid introduction of diverse substituents.
One common and powerful approach is the use of cross-coupling reactions in the later stages of the synthesis. For instance, a synthetic route could begin with the synthesis of a 5-(4-bromophenyl)oxazolidin-2-one intermediate. This key intermediate can then be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring. nih.gov
Another strategy involves the synthesis of the oxazolidinone ring from diverse building blocks. For example, enantiomerically pure 5-substituted oxazolidin-2-ones can be synthesized from α-amino esters or via stereoselective reactions involving chiral aziridines. researchgate.netbioorg.org A library could be generated by starting with a variety of substituted phenyl epoxides or corresponding amino alcohols, which are then cyclized to form the oxazolidinone core.
A representative synthetic scheme for generating a library of 5-aryl-oxazolidin-2-ones is outlined below:
Scheme 1: General Synthesis via Suzuki Coupling
Step 1: Synthesis of a common intermediate, such as (R)-5-(4-bromophenyl)oxazolidin-2-one, from 4-bromostyrene (B1200502) oxide.
Step 2: Parallel synthesis using a library of boronic acids (R-B(OH)₂) and the common intermediate under Suzuki coupling conditions to yield a diverse set of 5-(4-R-phenyl)oxazolidin-2-one analogues.
This late-stage diversification strategy is highly efficient for generating the large number of compounds needed for comprehensive SAR studies.
Mechanistic Insights into Molecular Target Engagement (in vitro/in silico)
Understanding how this compound and its derivatives interact with their molecular target is crucial for optimizing their activity. This is achieved through a combination of in vitro biochemical and biophysical assays and in silico computational modeling.
In Silico Studies: Molecular docking is a primary computational tool used to predict the binding mode and affinity of a ligand within the active site of a target protein. researchgate.netbibliotekanauki.pl For a derivative of this compound, a docking study would involve:
Obtaining a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank).
Generating a 3D model of the ligand.
Using docking software to place the ligand into the target's binding site in various orientations and conformations.
Scoring the resulting poses to predict the most favorable binding mode and estimate the binding energy.
These studies can reveal key interactions, such as hydrogen bonds between the oxazolidinone carbonyl oxygen and the target, or hydrophobic interactions involving the isopropylphenyl group. Molecular dynamics (MD) simulations can further refine these models, providing insights into the stability of the ligand-target complex over time. journaljpri.com
In Vitro Assays: Experimental validation of target engagement is essential. nih.gov A variety of in vitro assays can be employed depending on the nature of the target:
Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence polarization can be used to directly measure the binding affinity (e.g., dissociation constant, Kd) between the compound and its target protein.
Cellular Thermal Shift Assay (CETSA): This technique measures the stabilization of a target protein in cells upon ligand binding, providing direct evidence of target engagement in a cellular context.
The data gathered from these in silico and in vitro studies provide a detailed picture of the molecular interactions driving the biological activity of this compound derivatives, enabling further cycles of rational design and optimization.
Studies on Enzyme Inhibition and Ligand Binding
There is a lack of specific studies detailing the enzyme inhibition or ligand binding characteristics of this compound. While the broader class of oxazolidinones has been studied for its inhibitory effects, particularly on bacterial protein synthesis, the specific contribution of the 5-(4-Isopropylphenyl) substituent to these activities has not been elucidated in available research. General SAR studies on oxazolidinones have indicated that the substituent at the 5-position plays a crucial role in determining the compound's biological activity. However, without specific experimental data for this compound, any discussion on its enzyme inhibition or ligand binding profile would be speculative.
Computational Modeling of Ligand-Target Interactions
Similarly, there is a scarcity of published computational studies, such as molecular docking, that specifically model the interaction of this compound with biological targets. Molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a target protein. Such studies for various oxazolidinone derivatives have provided insights into their mechanism of action. However, in the absence of such analyses for this compound, the specific molecular interactions, binding energies, and potential biological targets remain undetermined.
Future Perspectives in the Research of 5 4 Isopropylphenyl Oxazolidin 2 One
Development of Novel and More Efficient Synthetic Pathways
While classic methods for synthesizing oxazolidin-2-ones are well-established, future research is geared towards developing more efficient, safer, and sustainable synthetic pathways. Traditional routes often rely on hazardous reagents like phosgene (B1210022) or require harsh reaction conditions. nih.gov The focus is shifting towards methodologies that offer higher atom economy, milder conditions, and improved stereoselectivity.
Emerging strategies that could be applied to the synthesis of 5-(4-Isopropylphenyl)oxazolidin-2-one and its derivatives include:
Organocatalytic Approaches: The use of small organic molecules as catalysts is a rapidly growing field. Organocatalytic methods are being developed for the asymmetric synthesis of oxazolidinone rings, offering a metal-free alternative that can lead to high enantioselectivity. researchgate.netnih.gov For instance, a polystyrene-supported organocatalyst has been used for the continuous flow synthesis of oxazolidinones using carbon dioxide. rsc.org
Carbon Dioxide (CO₂) as a C1 Building Block: In a push for greener chemistry, significant research is focused on utilizing CO₂ as an abundant, non-toxic, and renewable C1 source. researchgate.net The cycloaddition of CO₂ with corresponding aziridines or the reaction with epoxides and isocyanates are promising, atom-economical routes to the oxazolidinone core. researchgate.netresearchgate.net
Advanced Cyclization Techniques: Novel intramolecular cyclization methods are being explored. These include phosphazene base-catalyzed intramolecular hydroamidation of amide alkenes and electrochemically mediated carboxylative cyclization of allylic amines with CO₂, which can provide the oxazolidinone structure while preserving other functional groups. organic-chemistry.org
These modern synthetic strategies promise to make this compound and related structures more accessible for a broader range of applications.
| Synthetic Pathway | Key Features | Potential Advantages | Reference(s) |
| Organocatalysis | Metal-free catalysis using small organic molecules. | High enantioselectivity, lower toxicity, milder conditions. | researchgate.netnih.govrsc.org |
| CO₂ Fixation | Utilizes carbon dioxide as a renewable C1 feedstock. | High atom economy, sustainable, reduces greenhouse gas. | researchgate.netresearchgate.net |
| Advanced Cyclizations | Electrochemically or novel base-catalyzed intramolecular reactions. | High functional group tolerance, novel reactivity. | organic-chemistry.org |
Integration into Advanced Materials Science
The unique structural and chiral properties of the this compound scaffold make it an intriguing building block for advanced materials. Future research is poised to explore its incorporation into polymers and functional materials to create substances with tailored properties.
High-Performance Polymers: Polyoxazolidinones, synthesized from the reaction of epoxides and isocyanates, are emerging as high-performance thermoplastics. rwth-aachen.de These materials exhibit significant thermal stability, with decomposition temperatures reaching up to 400°C. rwth-aachen.derwth-aachen.de Incorporating the 4-isopropylphenyl moiety could be used to fine-tune properties such as solubility, processability, and mechanical strength.
Chiral Polymers and Optoelectronic Materials: The inherent chirality of enantiomerically pure this compound is a key feature that can be transferred to a polymer backbone. The stereospecific polymerization of alkenes functionalized with chiral oxazolidinones has been shown to produce highly isotactic polymers. acs.org Some of these polymers can adopt stable, one-handed helical conformations in solution, leading to materials with significant optical activity. acs.org Such chiral polymers have potential applications in chiral chromatography, asymmetric catalysis, and as advanced optical materials.
| Material Type | Key Property Derived from Oxazolidinone | Potential Application | Reference(s) |
| Polyoxazolidinones | Thermal stability, rigidity of the heterocyclic ring. | High-performance thermoplastics, engineering plastics, fibers. | rwth-aachen.derwth-aachen.de |
| Chiral Polymers | Chirality, ability to induce helical structures. | Chiral separation media, sensors, nonlinear optics. | acs.org |
| Functional Biomaterials | Biocompatibility (in some contexts). | Scaffolds for tissue engineering, drug delivery systems. | mdpi.com |
Expansion of Applications as Chiral Auxiliaries and Organocatalysts
Oxazolidin-2-ones are famously known as Evans' chiral auxiliaries, which are highly reliable for controlling stereochemistry in a variety of asymmetric reactions, including aldol (B89426), alkylation, and Diels-Alder reactions. researchgate.netrsc.orgresearchgate.net The future in this area lies in expanding the scope of their utility and developing more sustainable and catalytic systems.
Broadening Reaction Scope: Research continues to extend the use of these auxiliaries to a wider range of chemical transformations. This includes diastereoselective Michael additions, cyclopropanations, and allylations, providing reliable routes to complex chiral molecules.
Development of Recyclable Auxiliaries: A significant drawback of stoichiometric chiral auxiliaries is the need to synthesize, attach, and cleave them, which can be resource-intensive. Future developments are focused on creating recyclable systems. This includes immobilizing the oxazolidinone auxiliary on a soluble polymer or attaching a "fluorous tag," which allows for easy separation and recovery of the auxiliary after the reaction. umanitoba.caacs.org
Oxazolidinone-Based Organocatalysts: Moving beyond a stoichiometric role, the rigid, chiral scaffold of this compound is an attractive framework for designing novel organocatalysts. By incorporating catalytic functionalities into the oxazolidinone structure, it may be possible to achieve high levels of asymmetric induction with only a catalytic amount of the chiral molecule, representing a more efficient and sustainable approach to asymmetric synthesis.
| Application Type | Established Reactions | Emerging & Future Reactions/Concepts | Reference(s) |
| Chiral Auxiliary | Asymmetric Aldol, Alkylation, Diels-Alder. | Michael Additions, Cyclopropanations, Acetalizations. | researchgate.netrsc.org |
| Sustainable Systems | Stoichiometric use with recovery. | Polymer-supported auxiliaries, fluorous-tagged auxiliaries for easy recycling. | umanitoba.caacs.org |
| Organocatalysis | Primarily used as an auxiliary. | Design of novel catalysts where the oxazolidinone scaffold is the core of the catalyst. | researchgate.netnih.gov |
Exploration in Combinatorial Chemistry and High-Throughput Synthesis
Combinatorial chemistry and high-throughput screening are powerful tools in modern drug discovery, allowing for the rapid synthesis and evaluation of large libraries of compounds. nih.gov The this compound scaffold is well-suited for these approaches due to its synthetic tractability and the presence of multiple points for diversification.
Future research will likely leverage this scaffold to generate focused chemical libraries for biological screening. Solid-phase synthesis methods, where the oxazolidinone is attached to a resin, facilitate the multi-step synthesis and purification of derivatives, which is ideal for library production. nih.gov By systematically varying substituents at different positions, a vast chemical space can be explored. For example, a library could be constructed by:
Varying the aryl group at the C5 position (e.g., replacing isopropylphenyl with other substituted phenyl rings).
Diversifying the N-acyl group, which is crucial for its function as a chiral auxiliary and influences biological activity in medicinal contexts.
Introducing substituents at the C4 position of the oxazolidinone ring.
This high-throughput approach can accelerate the discovery of new molecules with desired properties, whether for pharmaceutical leads, novel catalysts, or functional materials.
| Library Diversification Point | Example of Variation | Potential Impact on Properties |
| C5-Aryl Group | Phenyl, Naphthyl, Pyridyl, Thienyl | Modulates steric bulk, electronics, and potential protein-ligand interactions. |
| N-Acyl Group | Acetyl, Propionyl, Benzoyl, Cinnamoyl | Influences reactivity in asymmetric synthesis; key for biological target binding. |
| C4-Substituent | Methyl, Ethyl, Phenyl | Alters the steric environment and conformational preferences, affecting stereoselectivity. |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 5-(4-isopropylphenyl)oxazolidin-2-one derivatives, and how do reaction conditions affect yield and purity?
Answer:
The synthesis of oxazolidinone derivatives typically involves nucleophilic substitution or ring-closing reactions. For example, sulfonate intermediates (e.g., (3-substituted-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate) are reacted with amines or substituted benzyl groups under reflux conditions. Reaction conditions such as solvent choice (e.g., DMF, acetic acid), temperature, and stoichiometry significantly impact yields. For instance, substituting a fluorobenzyl group with a methylbenzyl group increased yields from 24.79% to 73.95% . Characterization relies on 1H NMR (e.g., δ 1.75–1.82 ppm for aliphatic protons, δ 7.07–7.32 ppm for aromatic protons) and LC-MS (e.g., m/z 470.3 for Sigma-2 ligands) to confirm purity and structure .
Basic: How are oxazolidinone derivatives utilized in receptor binding studies, and what experimental protocols are followed?
Answer:
Oxazolidinones are evaluated for receptor affinity via competitive radioligand binding assays. For Sigma-2 receptor studies, compounds are tested against tritiated ligands (e.g., H-DTG) in membrane preparations. Protocols involve incubating test compounds with receptors, followed by filtration to separate bound/free ligands. Data analysis includes calculating IC values and Ki using software like GraphPad Prism. For example, 5-((4-benzhydrylpiperazin-1-yl)methyl)-3-(3-phenylpropyl)oxazolidin-2-one showed subtype selectivity, with assays conducted under standardized conditions (e.g., 25°C, pH 7.4) .
Advanced: What challenges arise during the purification of oxazolidinone derivatives, and how can decomposition be mitigated?
Answer:
Purification challenges include:
- Instability under basic conditions : Oxazolidinones with labile substituents (e.g., tert-butyloxycarbonyl-protected derivatives) may decompose during hydrolysis. For example, cesium carbonate-induced ring-opening attempts led to decomposition, necessitating alternative protecting groups like dibenzyl .
- Recrystallization issues : Polar solvents (DMF-acetic acid mixtures) are often required for recrystallization, but impurities from side reactions (e.g., dimerization) may persist. Column chromatography with gradients (e.g., 0–3% EtOAc in pentane) improves separation .
Advanced: How can fluorinated chiral auxiliaries enhance asymmetric synthesis of oxazolidinone derivatives?
Answer:
Fluorous oxazolidinones (e.g., (4S,5R)-4-iso-propyl-5-perfluorooctyl-oxazolidin-2-one) act as recoverable chiral auxiliaries. Their high fluorine content allows facile separation via fluorous solid-phase extraction (F-SPE). For example, titanium-mediated aldol reactions using these auxiliaries achieved enantiomeric excess (ee) >95%, with F NMR monitoring reaction progress. The auxiliary’s steric bulk directs stereoselectivity, as seen in propionyl-oxazolidinone derivatives .
Advanced: How do researchers resolve discrepancies in reported synthetic yields for structurally similar oxazolidinones?
Answer:
Contradictions in yields (e.g., 24.79% vs. 73.95% for analogous reactions) are analyzed by:
- Revisiting reaction parameters : Solvent polarity, temperature, and catalyst loading (e.g., cesium carbonate vs. sodium acetate) are optimized systematically .
- Mechanistic studies : DFT calculations identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure).
- Side-product analysis : LC-MS or C NMR detects intermediates (e.g., sulfonate byproducts), guiding protocol refinement .
Advanced: What advanced NMR techniques are critical for confirming oxazolidinone stereochemistry?
Answer:
- NOESY/ROESY : Identifies spatial proximity of protons (e.g., confirming axial/equatorial substituents in oxazolidinone rings) .
- F NMR : Tracks fluorinated auxiliaries (e.g., perfluorooctyl groups at δ -80 to -120 ppm) to validate chiral center retention .
- HSQC/HMBC : Correlates H and C signals to resolve regiochemistry (e.g., distinguishing N- vs. O-alkylation sites) .
Advanced: How are computational methods integrated into the design of oxazolidinone-based ligands?
Answer:
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses in Sigma-2 receptor pockets, prioritizing substituents with favorable hydrophobic/hydrogen-bonding interactions .
- QSAR models : Topological polar surface area (TPSA) and cLogP values (calculated via Dotmatics software) correlate with membrane permeability and bioavailability .
- MD simulations : Assess ligand-receptor stability over time (e.g., 100-ns trajectories identify critical residues for affinity) .
Basic: What analytical techniques are essential for characterizing oxazolidinone derivatives?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., δ 4.44–4.50 ppm for oxazolidinone methylene groups) and carbon frameworks .
- LC-MS : Confirms molecular weight (e.g., m/z 290.09 for (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one) and detects impurities .
- X-ray crystallography : Resolves absolute configuration using SHELXL refinement (e.g., CCDC deposition codes for fluorous derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
